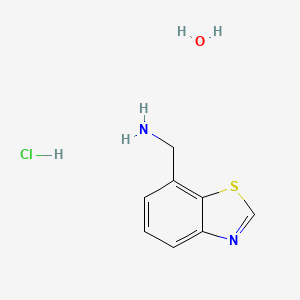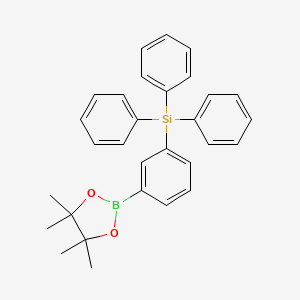
Triphenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane
Vue d'ensemble
Description
Triphenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane is a useful research compound. Its molecular formula is C30H31BO2Si and its molecular weight is 462.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Triphenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triphenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- It is utilized in studying boric acid ester intermediates with benzene rings (Huang et al., 2021).
- The compound is used to synthesize boron-capped polyenes, which are intermediates potentially useful for LCD technology and as therapeutic agents for neurological conditions (Das et al., 2015).
- It serves as a latent acrolein synthon in the double nucleophilic addition reaction of ketene silyl (Shimizu et al., 2010).
- The compound is noted for its synthesized product's scientific relevance (Leigh et al., 1997).
- It has inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).
- Tetraphenylsilane, a related compound, is a promising core for high Tg host materials in blue TADF OLEDs (Choi et al., 2017).
- It is structurally stable with no significant intramolecular or intermolecular interaction (Coombs et al., 2006).
- Boronated triaryl and tetraaryl phosphonium salts, related compounds, can be used in cytotoxicity studies and boron uptake in cells (Morrison et al., 2010).
- It is used as a host material in efficient blue phosphorescent OLEDs (Shih et al., 2007).
- Luminescent compounds synthesized from it emit in the violet-blue region and offer higher thermal stability (Bai & Wang, 2004).
- It facilitates the synthesis of electron transport materials and host materials in OLEDs (Xiangdong et al., 2017).
- Nanoparticles containing this compound exhibit bright fluorescence emission with high quantum yields (Fischer et al., 2013).
- It has potential applications in electrochromic polymers for textile/plastic electrochromic cells (Beaupré et al., 2006).
- Photocatalytic oxidation of organo-silanes and phosphines by visible light can be used for synthesis (Rettig et al., 2019).
- It contributes to the development of novel lipogenic inhibitors, potential lipid-lowering drugs (Das et al., 2011).
- Poly(methyl phenyl silane) and addition-fragmentation agents can photoinitiate the cationic polymerization of cyclic ethers and vinyl monomers (Hepuzer et al., 2000).
- It is involved in the preparation of highly luminous conjugated polymers exhibiting brilliant red colors (Zhu et al., 2007).
Propriétés
IUPAC Name |
triphenyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31BO2Si/c1-29(2)30(3,4)33-31(32-29)24-15-14-22-28(23-24)34(25-16-8-5-9-17-25,26-18-10-6-11-19-26)27-20-12-7-13-21-27/h5-23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUHVDZWEAZSRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31BO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-cyclopropyl-5-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B8134406.png)
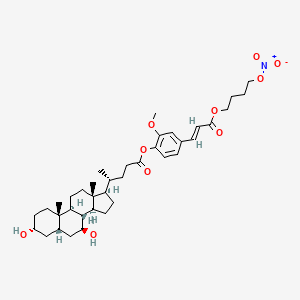
![[4-Bromo-2,5-bis(trifluoromethyl)phenyl]boronic acid](/img/structure/B8134424.png)
![1-[2-Bromo-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B8134434.png)
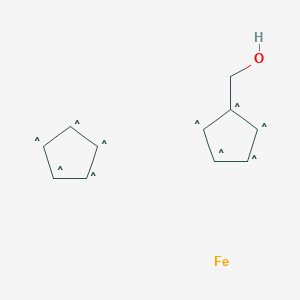
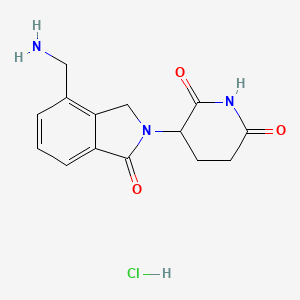
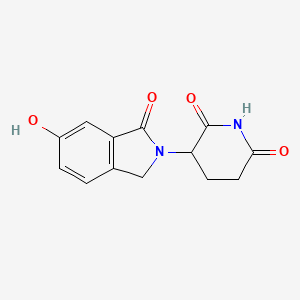
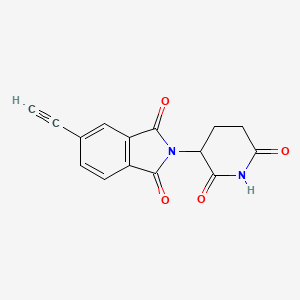
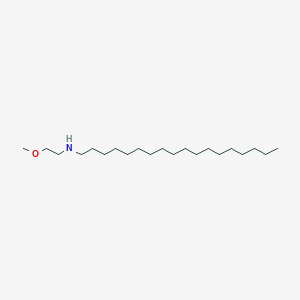
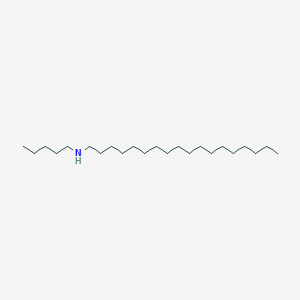
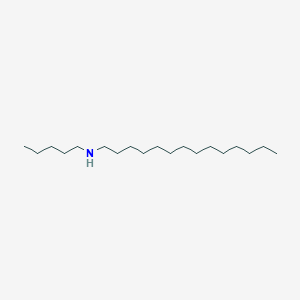
![(1alpha,4alpha)-3beta-Benzoylbicyclo[2.2.1]heptane-2beta-carboxylic acid](/img/structure/B8134489.png)

